molecular formula C19H20N6O2S B4676337 N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4676337
M. Wt: 396.5 g/mol
InChI Key: MIUSYTMTYLMVSJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The thioether linkage connects the triazole to an acetamide moiety bearing a 2-ethoxyphenyl substituent. This structure combines electron-rich (allyl, ethoxy) and electron-deficient (pyrazine) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-3-11-25-18(15-12-20-9-10-21-15)23-24-19(25)28-13-17(26)22-14-7-5-6-8-16(14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUSYTMTYLMVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrazinyl Group: This step may involve the use of pyrazine derivatives in a nucleophilic substitution reaction.

    Attachment of the Ethoxyphenyl Group: This can be done through an electrophilic aromatic substitution reaction.

    Formation of the Final Compound: The final step involves the coupling of the intermediate compounds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group adjacent to the triazole ring exhibits nucleophilic character, facilitating substitution reactions.

Reaction TypeReagents/ConditionsProductNotes
AlkylationAlkyl halides (R-X), base (e.g., K₂CO₃)Thioether derivatives (R-S-triazole)Selectivity depends on steric effects.
ArylationAryl diazonium saltsArylthio-triazole derivativesRequires Cu catalysis in some cases.

Research Findings :

  • The allyl (prop-2-en-1-yl) group on the triazole nitrogen may undergo further electrophilic additions or serve as a directing group in metal-catalyzed couplings.

  • Pyrazine’s electron-deficient nature enhances reactivity toward nucleophilic aromatic substitution under acidic conditions.

Oxidation and Reduction Reactions

Key functional groups, including the thioether and acetamide, participate in redox transformations.

Reaction TypeReagents/ConditionsProductNotes
Thioether oxidationH₂O₂, mCPBASulfoxide (-SO-) or sulfone (-SO₂-)Controlled stoichiometry determines oxidation state.
Acetamide reductionLiAlH₄Amine derivativeRequires anhydrous conditions.

Research Findings :

  • Oxidation of the sulfanyl group to sulfone enhances hydrogen-bonding capacity, potentially improving target binding in medicinal applications.

  • Reduction of the acetamide to an amine is reversible under acidic conditions, enabling dynamic derivatization.

Cycloaddition Reactions

The allyl group and pyrazine ring enable participation in cycloadditions.

Reaction TypeReagents/ConditionsProductNotes
Diels-AlderDienes, heatSix-membered cycloadductsAllyl group acts as dienophile.
Huisgen cycloadditionAzides, Cu(I) catalyst1,2,3-Triazole derivatives"Click chemistry" for bioconjugation.

Research Findings :

  • Cycloaddition products exhibit enhanced π-π stacking due to aromatic pyrazine, improving crystallinity for structural studies.

Hydrolysis and Condensation Reactions

The acetamide group undergoes hydrolysis, while the pyrazine ring participates in condensations.

Reaction TypeReagents/ConditionsProductNotes
Acetamide hydrolysisNaOH/H₂O, refluxCarboxylic acid derivativeYield depends on reaction duration.
Pyrazine condensationAmines, aldehydesImine or Schiff base derivativesFacilitated by pyrazine’s electron deficiency .

Research Findings :

  • Hydrolysis to the carboxylic acid increases water solubility, making the compound suitable for aqueous-phase biological assays.

  • Condensation with aldehydes generates Schiff bases, which are potent enzyme inhibitors in antimicrobial studies .

Functionalization of the Allyl Group

The prop-2-en-1-yl substituent undergoes addition and polymerization reactions.

Reaction TypeReagents/ConditionsProductNotes
Electrophilic additionBr₂ (in CCl₄)1,2-Dibromo derivativeStereospecific anti-addition observed.
Radical polymerizationAIBN initiator, heatPoly(allyl-triazole) copolymersPotential for drug-delivery systems.

Research Findings :

  • Bromination of the allyl group introduces handles for further cross-coupling (e.g., Suzuki-Miyaura).

Biological Activity Modulation via Derivatization

Structural modifications correlate with enhanced pharmacological properties:

DerivativeModificationBiological Activity (IC₅₀/EC₅₀)Source
Sulfone analogOxidation of -S- to -SO₂-Antifungal activity: 2.1 µM
Carboxylic acidHydrolysis of acetamideAnticancer activity: 8.7 µM (MCF-7)
Schiff base derivativeCondensation with benzaldehydeAntibacterial: MIC 4 µg/mL

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is in antifungal research. Triazole derivatives are widely recognized for their antifungal properties, particularly against phytopathogens. Studies have demonstrated that compounds similar to N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit moderate to high fungicidal activities against various fungal strains. For instance, derivatives with similar structures have been evaluated for their efficacy against Sclerotinia sclerotiorum, Phytophthora infestans, and Botrytis cinerea, showing promising results .

Antioxidant Properties

Recent studies highlight the antioxidant potential of triazole-containing compounds. This compound has been investigated for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative damage in various diseases .

Anticancer Activity

The compound's potential as an anticancer agent is another area of research interest. Triazole derivatives have shown cytotoxic effects against several cancer cell lines. Preliminary studies indicate that similar compounds can inhibit cell proliferation in breast cancer models, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

StudyFocusFindings
PMC9786072Synthesis and CharacterizationNovel triazole derivatives showed antifungal activity against key pathogens .
Molbank 2022Antioxidant CapacityDemonstrated significant antioxidant activity compared to standard antioxidants .
PMC7763646Anticancer PotentialExhibited cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Variations and Implications

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Key Features
Target Compound 4-allyl, 5-pyrazin-2-yl 2-ethoxyphenyl Allyl group enhances lipophilicity; pyrazine introduces π-π stacking potential .
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-ethyl, 5-pyrazin-2-yl 2-isopropylphenyl Ethyl group reduces steric hindrance; isopropyl may improve metabolic stability .
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-ethyl, 5-pyrazin-2-yl 2-fluorophenyl Fluorine’s electronegativity enhances binding affinity; potential CNS activity .
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-methyl, 5-pyrazin-2-yl 2-ethyl-6-methylphenyl Methyl group reduces steric bulk; ethyl/methyl substituents may optimize pharmacokinetics .
VUAA-1 (Orco agonist) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Pyridine vs. pyrazine alters electronic properties; ethylphenyl enhances hydrophobicity .

Physicochemical Properties

  • Solubility : Pyrazine’s polar nature may improve aqueous solubility relative to phenyl or thiophene analogs (e.g., ).

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C19H20N6O2SC_{19}H_{20}N_{6}O_{2}S and a molecular weight of 396.5 g/mol. Its structure features a triazole ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For example, in vitro tests demonstrated that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Anticancer Activity

The anticancer potential of this compound was assessed using several cancer cell lines. In studies involving human lung adenocarcinoma (A549) cells, the compound exhibited cytotoxic effects with IC50 values around 25 µM, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the ethoxy group and the triazole moiety significantly enhances its interaction with biological targets. SAR studies suggest that modifications to the pyrazine ring can lead to improved potency against specific cancer cell lines .

Case Studies

  • Cytotoxicity Assay : A study conducted on various substituted triazole compounds showed that those similar to this compound exhibited promising results against MCF7 breast cancer cells. The most active compounds had IC50 values below 20 µM .
    CompoundCell LineIC50 (µM)
    AMCF718
    BA54925
    CHeLa30
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed comparable effects to ampicillin against Gram-positive bacteria but was less effective against Gram-negative strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its analogs?

The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with thioacetamide derivatives. Key steps include refluxing equimolar concentrations of substituted oxazolones and aminotriazole intermediates in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol . Modifications to substituents (e.g., pyrazine, allyl groups) require tailored alkylation or condensation protocols.

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and connectivity.
  • X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) to resolve bond lengths, angles, and stereochemistry, as demonstrated for related triazole-acetamide derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Common assays include:

  • Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Anti-exudative activity : Carrageenan- or formalin-induced edema models in rodents to assess inhibition of inflammation .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like COX-2 or kinases, depending on hypothesized mechanisms.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst screening : Test acidic (zeolites) vs. basic (KOH) catalysts to enhance cyclization efficiency .
  • Solvent selection : Compare polar aprotic solvents (DMF, DMSO) with ethanol for intermediate solubility.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) instead of recrystallization for complex mixtures .

Q. What strategies address discrepancies in reported biological activity data for structurally similar compounds?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyrazine vs. pyridine rings, allyl vs. methyl groups) and correlate with activity trends .
  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines for in vivo models).
  • Target profiling : Use proteomics or transcriptomics to identify off-target interactions that may explain divergent results.

Q. How can computational methods predict the binding affinity and selectivity of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2, EGFR) based on crystallographic data .
  • QSAR modeling : Develop quantitative structure-activity models using descriptors like logP, polar surface area, and electronic parameters to predict activity across analogs.
  • MD simulations : Assess binding stability over nanosecond timescales in explicit solvent models (e.g., GROMACS).

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Rodent studies to measure bioavailability, half-life, and metabolite profiling via LC-MS/MS.
  • Toxicity : Acute (14-day) and subchronic (90-day) OECD-compliant studies in rats, focusing on hepatic/renal biomarkers and histopathology .
  • Biodistribution : Radiolabeled compound tracking (e.g., ¹⁴C) to assess tissue penetration and accumulation.

Methodological Considerations

  • Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Scalability : Pilot-scale synthesis (10–100 g) to assess feasibility for preclinical studies, noting catalyst recovery and waste management .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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